2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate
Brand Name: Vulcanchem
CAS No.: 89604-92-2
VCID: VC21168555
InChI: InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14+
SMILES: CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Molecular Formula: C₂₀H₂₂N₄O₄S₃
Molecular Weight: 478.6 g/mol

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate

CAS No.: 89604-92-2

Cat. No.: VC21168555

Molecular Formula: C₂₀H₂₂N₄O₄S₃

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate - 89604-92-2

Specification

CAS No. 89604-92-2
Molecular Formula C₂₀H₂₂N₄O₄S₃
Molecular Weight 478.6 g/mol
IUPAC Name tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate
Standard InChI InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14+
Standard InChI Key RCZJVHXVCSKDKB-ZVHZXABRSA-N
Isomeric SMILES CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)N)/C(=O)SC2=NC3=CC=CC=C3S2
SMILES CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2
Canonical SMILES CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2

Introduction

Chemical Identity and Structure

Nomenclature and Identification

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate, registered under CAS number 89604-92-2, represents a significant intermediate in pharmaceutical synthesis . The compound is also known by its systematic IUPAC name (Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate . In the pharmaceutical industry, it is frequently referenced as a ceftazidime intermediate, highlighting its crucial role in antibiotic production . The compound was first registered in chemical databases in 2007, with the most recent modifications to its record occurring in March 2025 .

Structural Composition

The molecular formula of this compound is C20H22N4O4S3, with a precise molecular weight of 478.61 g/mol . The structure contains multiple functional groups that contribute to its pharmaceutical utility, including:

  • Two thiazole rings (one with an amino substituent)

  • A benzothiazole moiety

  • Multiple sulfur atoms forming thioether linkages

  • A tert-butoxycarbonyl (BOC) protecting group

  • An oxime ester functionality

The geometric isomerism is specifically designated as Z-configuration, which is critical for its biological activity and reactivity in pharmaceutical synthesis pathways . This configuration refers to the orientation around the C=N double bond of the oxime group, where the higher priority groups are positioned on the same side of the double bond.

Physical and Chemical Properties

Physical State and Appearance

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate presents as a solid at room temperature, typically appearing as a pale yellow powder or crystalline substance . The compound is odorless, making it easier to handle in laboratory settings without special ventilation requirements beyond standard safety practices .

Thermodynamic Properties

The compound exhibits specific thermodynamic characteristics that are important for its handling, storage, and processing in pharmaceutical manufacturing. These properties are summarized in Table 1 below:

PropertyValueDetermination Method
Melting Point138-140°CExperimental measurement
Boiling Point621.6±61.0°C at 760 mmHgPredicted
Flash Point329.7±33.2°CPredicted
Density1.41±0.1 g/cm³Predicted
LogP5.07-5.65Computational calculation

Table 1: Thermodynamic properties of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate

Solubility and Chemical Reactivity

The compound demonstrates selective solubility, being very soluble in N,N-Dimethylformamide, chloroform, and methanol, but exhibiting limited solubility in water . This solubility profile is consistent with its relatively high predicted LogP value of approximately 5.07-5.65, indicating significant lipophilicity .

From a reactivity standpoint, the molecule contains several functional groups that can participate in various chemical transformations:

  • The thioether linkages are susceptible to oxidation under appropriate conditions

  • The tert-butoxycarbonyl group can be removed under acidic conditions to reveal a free hydroxyl group

  • The primary amine on the aminothiazole moiety can participate in numerous reactions including acylation and alkylation

These reactive sites make the compound versatile in pharmaceutical synthesis pathways but also necessitate careful handling to prevent undesired reactions during storage and processing .

Synthesis Methods

Industrial Synthesis Route

The industrial synthesis of 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate typically involves a two-stage process starting from 2,2'-Dithiobis(benzothiazole) and (Z)-2-Amino-alpha-[1-(tert-butoxycarbonyl)]-1-methylethoxyimino-4-thiazolacetic acid . This route has been optimized for industrial-scale production and can achieve high yields of approximately 92.6% with product purity exceeding 99% .

Detailed Synthetic Procedure

A representative synthesis procedure involves the following steps:

  • Stage 1: Reaction of di(benzothiazol-2-yl)disulfide with (Z)-2-(2-aminothiazol-4-yl)-2-(1-tert-butoxycarbonyl-1-methylethoxy)iminoacetic acid in the presence of pyridine and triethylamine in acetonitrile at 21-30°C for approximately 50 minutes .

  • Stage 2: Addition of triethyl phosphite to the reaction mixture in acetonitrile at 21°C, with a dropwise addition over 2.5 hours, followed by an additional 3-hour reaction period at 21±1°C .

  • Purification: The reaction mixture is cooled to 3°C, incubated for 30 minutes, filtered by suction, and the solid product is dried at 60°C to obtain the final compound .

This synthetic approach, patented by Zibo Xinquan Pharmaceutical Services Co., Ltd. and documented in Chinese patent CN106699683 (2017), represents a significant advancement in the efficient production of this pharmaceutical intermediate .

Applications in Pharmaceutical Industry

Role in Antibiotic Synthesis

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate serves primarily as a key intermediate in the synthesis of ceftazidime, a third-generation cephalosporin antibiotic with broad-spectrum activity against gram-negative bacteria . The compound contributes essential structural components to the final antibiotic molecule, particularly the aminothiazole side chain that is crucial for the antibiotic's binding to bacterial penicillin-binding proteins and subsequent bactericidal activity .

ParameterClassification
GHS SymbolGHS07 (Warning)
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H317 (May cause an allergic skin reaction)
Environmental HazardCategory Chronic 4 (Hazardous to aquatic environment)
Risk StatementsR53

Table 2: Hazard classification and safety information

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